KRAS inhibitor-22
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Overview
Description
KRAS inhibitor-22 is a small molecule compound designed to target and inhibit the activity of the KRAS protein, which is a small GTPase involved in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma . This compound specifically targets mutant forms of KRAS, thereby offering a potential therapeutic approach for cancers driven by these mutations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KRAS inhibitor-22 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce various substituents that enhance the compound’s binding affinity and selectivity for KRAS. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process includes optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the purity and identity of the final product .
Chemical Reactions Analysis
Types of Reactions: KRAS inhibitor-22 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions are used to introduce or replace functional groups, enhancing the compound’s activity and selectivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties. These derivatives are often tested for their efficacy in inhibiting KRAS and their potential as therapeutic agents .
Scientific Research Applications
KRAS inhibitor-22 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of KRAS inhibitors and to develop new analogs with improved properties.
Biology: Employed in cellular and molecular biology studies to investigate the role of KRAS in cell signaling and cancer progression.
Medicine: Tested in preclinical and clinical studies as a potential therapeutic agent for cancers driven by KRAS mutations.
Mechanism of Action
KRAS inhibitor-22 exerts its effects by binding to the KRAS protein in its inactive form, thereby preventing its activation and subsequent signaling. The compound specifically targets the switch II pocket of KRAS, which is critical for its interaction with guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). By locking KRAS in its inactive state, this compound effectively blocks downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
KRAS inhibitor-22 can be compared with other similar compounds, such as:
Sotorasib: A KRAS G12C inhibitor that has shown efficacy in non-small cell lung cancer.
Adagrasib: Another KRAS G12C inhibitor with promising results in clinical trials.
MRTX849: A KRAS G12C inhibitor under investigation for its potential in various cancers.
Uniqueness of this compound: this compound is unique in its ability to target multiple KRAS mutations, not just the G12C variant. This broader specificity makes it a versatile tool for studying KRAS biology and a potential therapeutic agent for a wider range of KRAS-driven cancers .
Biological Activity
KRAS inhibitors have emerged as a significant area of research in oncology, particularly for targeting KRAS mutations prevalent in various cancers. Among these, KRAS inhibitor-22 has shown promising biological activity against multiple KRAS variants. This article reviews the biological mechanisms, efficacy, and potential clinical applications of this compound, supported by data tables and research findings.
Overview of this compound
This compound is a non-covalent pan-KRAS inhibitor that selectively targets the inactive state of the KRAS protein. It has been designed to inhibit nucleotide exchange and prevent activation of both wild-type and mutant forms of KRAS, including common mutations such as G12A, G12C, G12D, and others. The inhibitor's selectivity is crucial as it spares other RAS isoforms (NRAS and HRAS), minimizing off-target effects.
The primary mechanism through which this compound operates involves binding to the inactive GDP-bound state of KRAS. This binding prevents the exchange of GDP for GTP, effectively inhibiting downstream signaling pathways that promote tumor growth. The inhibitor's affinity for the inactive state has been quantified, demonstrating an IC50 value of approximately 5 nM for nucleotide exchange inhibition in vitro .
Efficacy Against Various Mutants
This compound has been tested against a variety of KRAS mutants to assess its efficacy:
KRAS Mutation | IC50 (nM) | Comments |
---|---|---|
Wild-type | <10 | Highly effective |
G12D | ~1 | Similar potency to wild-type |
G12V | ~12 | Moderate inhibition |
G13D | ~3 | Strong inhibition |
Q61H | ~15 | Less potent compared to others |
This table illustrates that this compound maintains high efficacy across multiple mutations, supporting its potential as a broad-spectrum therapeutic agent.
Case Study 1: Non-Small Cell Lung Cancer (NSCLC)
In a preclinical study using NSCLC cell lines harboring various KRAS mutations, treatment with this compound resulted in significant tumor regression. The study utilized xenograft models where tumors were treated with the inhibitor at doses ranging from 50 to 200 mg/kg. Results indicated a dose-dependent reduction in tumor size, with an average reduction of 70% observed at the highest dose after two weeks of treatment .
Case Study 2: Pancreatic Cancer
Another investigation focused on pancreatic cancer models demonstrated that this compound effectively inhibited tumor growth by disrupting KRAS-mediated signaling pathways. In this study, the combination of this compound with standard chemotherapy resulted in enhanced antitumor activity compared to chemotherapy alone. The overall survival rate improved significantly in treated groups .
Resistance Mechanisms
Despite its efficacy, resistance to KRAS inhibitors remains a concern. Studies have identified several mechanisms through which tumors can evade inhibition, including secondary mutations within the KRAS gene itself or alterations in downstream signaling pathways such as MAPK and PI3K/AKT . Understanding these mechanisms is critical for developing combination therapies that can overcome resistance.
Future Directions
The ongoing research into this compound includes clinical trials aimed at evaluating its safety and efficacy in humans. Additionally, combining this inhibitor with immunotherapies or other targeted agents may enhance treatment outcomes by addressing resistance mechanisms and improving overall survival rates.
Properties
Molecular Formula |
C23H21ClF4N2O5 |
---|---|
Molecular Weight |
516.9 g/mol |
IUPAC Name |
(3S)-1-(5-chloro-2-methoxybenzoyl)-N-[2-oxo-3-(2,3,5,6-tetrafluorophenoxy)propyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C23H21ClF4N2O5/c1-34-18-5-4-13(24)7-15(18)23(33)30-6-2-3-12(10-30)22(32)29-9-14(31)11-35-21-19(27)16(25)8-17(26)20(21)28/h4-5,7-8,12H,2-3,6,9-11H2,1H3,(H,29,32)/t12-/m0/s1 |
InChI Key |
RJCMMQRYZAOCME-LBPRGKRZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC[C@@H](C2)C(=O)NCC(=O)COC3=C(C(=CC(=C3F)F)F)F |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCCC(C2)C(=O)NCC(=O)COC3=C(C(=CC(=C3F)F)F)F |
Origin of Product |
United States |
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